![molecular formula C13H15I B2970325 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane CAS No. 2242693-91-8](/img/structure/B2970325.png)

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

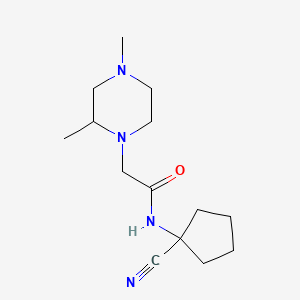

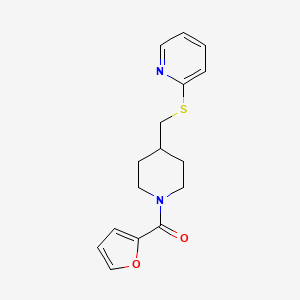

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a chemical compound with a molecular weight of 298.17 . Its IUPAC name is 1-iodo-3-phenethylbicyclo[1.1.1]pentane . The InChI code for this compound is 1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 .

Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), such as this compound, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclo[1.1.1]pentane core with an iodine atom and a phenethyl group attached . Bicyclo[1.1.1]pentane is a highly strained molecule consisting of three rings of four carbon atoms each .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Medicinal Chemistry

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a versatile intermediate in organic synthesis, contributing significantly to the development of new synthetic methodologies and the construction of complex molecules. For instance, the synthesis of all-carbon disubstituted Bicyclo[1.1.1]pentanes (BCPs) through iron-catalyzed Kumada cross-coupling represents a notable advancement. This method enables the generation of a wide range of 1,3-C-disubstituted BCPs, including drug analogues, by utilizing iodo-BCPs as electrophiles in cross-coupling reactions (Nugent et al., 2020). The application extends to the synthesis of BCP derivatives through innovative pathways, highlighting the compound's importance in facilitating access to new chemical entities with potential therapeutic value.

Chemical Reactivity and Transformations

The reactivity of this compound under different reaction conditions has been explored to expand the utility of BCP scaffolds in medicinal chemistry. Studies have shown its potential in creating bioisosteric replacements for phenyl groups within drug molecules, emphasizing the significance of BCP units as versatile intermediates in drug design. The development of methodologies for synthesizing different BCP triazole building blocks from 1-azido-3-iodobicyclo[1.1.1]pentane showcases the compound's adaptability in "click" chemistry and other coupling reactions, providing a platform for the synthesis of multiply substituted BCP triazoles (Sitte et al., 2020).

Bioisosterism in Drug Design

The incorporation of BCP motifs, derived from this compound, as bioisosteres in drug candidates has emerged as a promising strategy in medicinal chemistry. These motifs are utilized to replace traditional aromatic rings, tert-butyl, and alkynyl fragments to enhance the physicochemical properties of drug molecules. Research focusing on the selective synthesis of BCP analogues demonstrates the role of such compounds in improving drug attributes, including metabolic stability and physicochemical profiles (Measom et al., 2017).

Zukünftige Richtungen

Bicyclo[1.1.1]pentane derivatives, such as 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane, have emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . They have been used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Wirkmechanismus

Target of Action

It’s known that similar bicyclo[111]pentane derivatives have been used as bioisosteres for various drug targets .

Mode of Action

It’s known that similar compounds can undergo reactions with nitrogen and sulfur nucleophiles to afford substituted bicyclo[110]butane products .

Biochemical Pathways

It’s known that similar compounds can be involved in various biochemical reactions, including photoredox and n-heterocyclic carbene catalysis .

Pharmacokinetics

It’s known that similar compounds have shown excellent potency, selectivity, pharmacokinetics, and a low predicted human dose .

Result of Action

It’s known that similar compounds can effectively circumvent the amide hydrolysis issue, resulting in a favorable overall profile .

Action Environment

It’s known that similar compounds can add three-dimensional character and saturation to compounds, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Eigenschaften

IUPAC Name |

1-iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPKQGOHXTUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)

![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)

![3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2970261.png)

![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)